Diisopropyl dichloromalonate

概要

説明

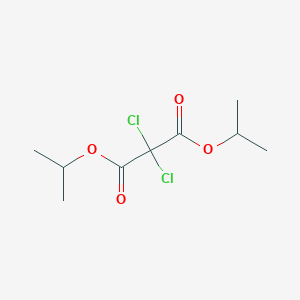

Diisopropyl dichloromalonate is an organic compound with the molecular formula C9H14Cl2O4. It is a derivative of malonic acid, where two chlorine atoms replace the hydrogen atoms on the central carbon, and the carboxyl groups are esterified with isopropyl alcohol. This compound is known for its reactivity due to the presence of two chlorine atoms, making it a valuable intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Diisopropyl dichloromalonate can be synthesized through the chlorination of diisopropyl malonate. The process involves the reaction of diisopropyl malonate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at low temperatures to control the reactivity of chlorine and to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors where diisopropyl malonate is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

Diisopropyl dichloromalonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.

Reduction Reactions: The compound can be reduced to diisopropyl malonate using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form diisopropyl malonate and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for converting this compound to diisopropyl malonate.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used to hydrolyze the compound under reflux conditions.

Major Products Formed

Substitution Reactions: Products include diisopropyl azidomalonate, diisopropyl thiocyanatomalonate, and various amide derivatives.

Reduction: The major product is diisopropyl malonate.

Hydrolysis: The products are diisopropyl malonate and hydrochloric acid.

科学的研究の応用

Diisopropyl dichloromalonate is a versatile compound with significant applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, supported by data tables and documented case studies.

Synthesis of Malonic Acid Derivatives

This compound serves as a precursor in synthesizing various malonic acid derivatives. These derivatives are essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows for the introduction of diverse functional groups through nucleophilic substitution reactions.

Halogenation Reactions

The chlorinated nature of this compound enables it to participate in halogenation reactions, which are crucial for modifying organic compounds. These reactions can lead to the formation of more reactive intermediates that can be further transformed into desired products.

Use in Deoxychlorination Reactions

Recent studies have highlighted the utility of this compound in deoxychlorination processes, where it can facilitate the conversion of hindered alcohols into alkyl chlorides under mild conditions using visible light as a catalyst. This application showcases its role in developing new synthetic methodologies that are both efficient and environmentally friendly .

Prolyl Hydroxylase Inhibition

This compound has been identified as a potential inhibitor of prolyl hydroxylases, enzymes involved in the regulation of hypoxia-inducible factors (HIF). This inhibition can lead to increased erythropoietin (EPO) production, making it relevant for treating anemia and other conditions associated with low oxygen levels .

Research on Toxicity and Environmental Impact

Studies have also investigated the toxicity of this compound and its degradation products, particularly within agricultural contexts. Understanding its ecological impact is crucial for ensuring safe use in pesticide formulations and other applications .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Precursor for malonic acid derivatives |

| Halogenation Reactions | Modifies organic compounds via nucleophilic substitution |

| Medicinal Chemistry | Prolyl hydroxylase inhibition |

| Environmental Studies | Toxicity assessment in agricultural applications |

Case Study 1: Prolyl Hydroxylase Inhibitors

A research study demonstrated that this compound effectively inhibits prolyl hydroxylase activity, leading to increased HIF levels and subsequent EPO production. This finding suggests potential therapeutic applications for treating anemia, particularly in patients undergoing chemotherapy or suffering from chronic kidney disease .

Case Study 2: Environmental Toxicity Assessment

A toxicity study evaluated the effects of this compound on aquatic organisms, revealing significant insights into its environmental impact when used as a pesticide. The study highlighted the need for careful monitoring of its use to mitigate ecological risks while maximizing agricultural benefits .

作用機序

The mechanism of action of diisopropyl dichloromalonate involves its reactivity due to the presence of two chlorine atoms. These chlorine atoms can be readily substituted by nucleophiles, making the compound a versatile intermediate in organic synthesis. The compound can also undergo hydrolysis and reduction reactions, further expanding its utility in chemical transformations .

類似化合物との比較

Diisopropyl dichloromalonate can be compared with other similar compounds such as:

Diisopropyl malonate: Lacks the chlorine atoms, making it less reactive in substitution reactions.

Diethyl malonate: Similar structure but with ethyl groups instead of isopropyl groups, leading to different reactivity and physical properties.

Dimethyl malonate: Another similar compound with methyl groups, used in different synthetic applications due to its smaller size and different steric effects.

The uniqueness of this compound lies in its enhanced reactivity due to the presence of chlorine atoms, making it a valuable intermediate for synthesizing a wide range of derivatives .

生物活性

Diisopropyl dichloromalonate (DIDCM) is a halogenated derivative of malonic acid, notable for its diverse applications in organic synthesis and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings concerning DIDCM.

- Chemical Formula : C₉H₁₄Cl₂O₄

- Molecular Weight : 239.12 g/mol

- CAS Number : 105-53-3

- Structure : DIDCM features two chlorine substituents on the malonate backbone, enhancing its reactivity and biological interactions.

DIDCM exhibits various biological activities primarily due to its ability to interact with biological macromolecules. Its mechanism involves:

- Enzyme Inhibition : DIDCM has been shown to inhibit prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). This inhibition can lead to increased erythropoietin production, potentially benefiting conditions like anemia and ischemia .

- Toxicological Effects : Studies indicate that DIDCM can exhibit toxic effects on aquatic organisms, with a notable excretion rate constant of 0.79 h⁻¹ in fish models, suggesting significant bioaccumulation potential .

Case Studies and Research Findings

- Toxicology in Aquatic Species :

- Synthesis and Biological Testing :

- Inhibition Studies :

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observation | Reference |

|---|---|---|

| Enzyme Inhibition | Prolyl hydroxylase inhibition | |

| Aquatic Toxicity | Excretion rate constant (0.79 h⁻¹) | |

| Synthetic Applications | Precursor for halogenated compounds |

Table 2: Comparison of Excretion Rates of Various Compounds

| Compound | Excretion Rate Constant (h⁻¹) |

|---|---|

| This compound | 0.79 |

| Isoprothiolane | 0.32 |

特性

IUPAC Name |

dipropan-2-yl 2,2-dichloropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIXFUQTKUGSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938495 | |

| Record name | Dipropan-2-yl dichloropropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174300-34-6 | |

| Record name | Propanedioic acid, dichloro-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropan-2-yl dichloropropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。